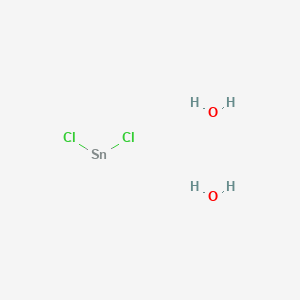

Tin(II) chloride dihydrate

Description

The exact mass of the compound Tin(II) chloride hydrate, 99.995% (metals basis) is 225.861037 g/mol and the complexity rating of the compound is 2.8. The solubility of this chemical has been described as Solubility in water, g/100ml at 20 °C: >100 (very good). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

dichlorotin;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2O.Sn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIDFUJEMBDLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.Cl[Sn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnCl2. 2H2O, Cl2H4O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7772-99-8 (Parent), 22541-90-8 (Parent) | |

| Record name | Stannous chloride [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS. | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: >100 (very good) | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.71 g/cm³ | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10025-69-1 | |

| Record name | Stannous chloride [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38 °C | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tin(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) chloride dihydrate (SnCl₂·2H₂O), also known as stannous chloride dihydrate, is a white crystalline solid with significant applications across various scientific and industrial fields. It is a versatile inorganic compound, widely recognized for its role as a potent reducing agent and as a precursor in the synthesis of other tin compounds. Its utility extends to diverse areas such as tin plating, catalysis in organic synthesis, and as a mordant in textile dyeing. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its chemical behavior and applications.

Physical Properties

This compound presents as a white, crystalline solid. The key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | SnCl₂·2H₂O | [1] |

| Molecular Weight | 225.63 g/mol | [1] |

| Appearance | White monoclinic crystals | [1] |

| Melting Point | 37-38 °C | [1] |

| Boiling Point | 652 °C (decomposes) | [1] |

| Density | 2.71 g/cm³ | [1] |

| Solubility in Water | 1187 g/L (20°C) | [2] |

| Crystal Structure | Monoclinic | [3] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the +2 oxidation state of tin, making it a strong reducing agent. It is also susceptible to hydrolysis and oxidation in aqueous solutions.

Hydrolysis and Oxidation in Aqueous Solution

In aqueous solutions, this compound is prone to hydrolysis, forming an insoluble basic salt, tin(II) hydroxychloride (Sn(OH)Cl). This reaction can be reversed by the addition of hydrochloric acid.

SnCl₂ (aq) + H₂O (l) ⇌ Sn(OH)Cl (s) + HCl (aq)

Furthermore, solutions of Tin(II) chloride are unstable in the presence of atmospheric oxygen, which oxidizes Sn(II) to Sn(IV).

6 SnCl₂ (aq) + O₂ (g) + 2 H₂O (l) → 2 SnCl₄ (aq) + 4 Sn(OH)Cl (s)

To prevent this oxidation, solutions are often stored with metallic tin, which will reduce any Sn(IV) back to Sn(II).

Reducing Agent

Tin(II) chloride is a widely used reducing agent in various chemical transformations. A notable example is the Stephen reduction, where a nitrile is reduced to an aldehyde.

Experimental Protocols

Preparation of a Standard Aqueous Solution

Objective: To prepare a stable aqueous solution of this compound, minimizing hydrolysis and oxidation.

Materials:

-

This compound (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Granular tin metal

-

Volumetric flask

-

Beaker

-

Glass stirring rod

Procedure:

-

For a 0.1 M solution, weigh out 22.56 g of this compound.

-

In a beaker, dissolve the weighed this compound in approximately 50 mL of concentrated hydrochloric acid. The acid is necessary to prevent the hydrolysis of the tin salt.[4]

-

Once the solid is fully dissolved, transfer the solution to a 1 L volumetric flask.

-

Carefully add deionized water to the flask, bringing the volume up to the 1 L mark.

-

Add a few pieces of granular tin metal to the solution. This will prevent the oxidation of Sn(II) to Sn(IV).

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the solution in a tightly sealed container.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound using a standard melting point apparatus. This method is adapted from ASTM E324.[5][6]

Materials:

-

This compound, finely powdered

-

Capillary tubes, sealed at one end

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Continue heating and record the temperature at which the last solid particle melts (the final melting point). The melting range for a pure substance should be narrow.

X-ray Crystallography for Structure Determination

Objective: To determine the crystal structure of this compound using single-crystal X-ray diffraction.

Methodology: A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity. The positions and intensities of these diffracted spots are collected by a detector. This data is then processed using specialized software to calculate the electron density map of the crystal, which allows for the determination of the positions of the atoms within the unit cell and thus the overall crystal structure. For this compound, the crystal system is monoclinic with the space group P2₁/c.[3]

Applications in Organic Synthesis: The Stephen Reduction

The Stephen reduction is a classic organic reaction that utilizes Tin(II) chloride to reduce a nitrile to an aldehyde. The reaction proceeds via an iminium salt intermediate which is subsequently hydrolyzed.[7][8]

Experimental Protocol for the Stephen Reduction of Benzonitrile (B105546)

Objective: To synthesize benzaldehyde (B42025) from benzonitrile using the Stephen reduction.

Materials:

-

Benzonitrile

-

Anhydrous Tin(II) chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (anhydrous)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve anhydrous Tin(II) chloride in anhydrous diethyl ether.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until it is saturated.

-

Slowly add a solution of benzonitrile in anhydrous diethyl ether to the reaction mixture with constant stirring.

-

A white precipitate of the iminium salt complex will form. Allow the reaction to proceed for several hours at room temperature.

-

After the reaction is complete, add water to the mixture to hydrolyze the iminium salt.

-

The mixture will separate into two layers. Separate the ether layer using a separatory funnel.

-

Wash the ether layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether by distillation.

-

The resulting crude benzaldehyde can be purified by fractional distillation.

Application in Electrochemistry: Tin Plating

Tin(II) chloride is a key component in electrolytic baths for tin plating, a process used to coat a conductive surface with a thin layer of tin.[2][9]

Experimental Protocol for Tin Plating

Objective: To electroplate a copper substrate with a layer of tin using a Tin(II) chloride bath.

Materials:

-

This compound

-

Hydrochloric acid

-

Deionized water

-

Copper substrate (e.g., a small copper sheet)

-

Tin anode

-

DC power supply

-

Beaker

-

Alligator clips and wires

Procedure:

-

Prepare the Plating Bath: Create an acidic tin plating bath by dissolving this compound in deionized water containing a small amount of hydrochloric acid to prevent hydrolysis. A typical concentration might be 50 g/L of SnCl₂·2H₂O.

-

Prepare the Substrate: Thoroughly clean the copper substrate to remove any oxides or grease. This can be done by sanding, followed by degreasing with an appropriate solvent, and then a brief dip in dilute acid.

-

Set up the Electrolytic Cell: Place the tin anode and the copper cathode (the substrate) into the beaker containing the plating bath. Ensure they do not touch.

-

Connect the Circuit: Connect the positive terminal of the DC power supply to the tin anode and the negative terminal to the copper cathode.

-

Electrodeposition: Apply a low voltage DC current. The exact voltage and current density will depend on the size of the substrate and the desired plating thickness. A current density in the range of 10-20 mA/cm² is a reasonable starting point.

-

Plating: Allow the electrodeposition to proceed for a set amount of time. A visible layer of tin will form on the copper substrate.

-

Finishing: Once the desired thickness is achieved, turn off the power supply, remove the plated substrate, and rinse it thoroughly with deionized water. Dry the plated part carefully.

Conclusion

This compound is a cornerstone chemical with a rich profile of physical and chemical properties that make it indispensable in both research and industrial applications. Its utility as a reducing agent and in electroplating is well-established, and a thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective and safe application. The provided experimental protocols offer a practical framework for the preparation and use of this versatile compound.

References

- 1. Preparation of SnCl2 solution [periodni.com]

- 2. The Tin Plating Process: A Step-By-Step Guide - Sharretts Plating [sharrettsplating.com]

- 3. gtzworld.com [gtzworld.com]

- 4. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.astm.org [store.astm.org]

- 6. infinitalab.com [infinitalab.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. Stephen Reaction Mechanism Explained: Steps & Example for Class 12 [vedantu.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Anhydrous Tin(II) Chloride from Tin(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and preparation of anhydrous tin(II) chloride (SnCl₂) from its dihydrate form (SnCl₂·2H₂O). The successful dehydration of tin(II) chloride dihydrate is crucial for various applications in research and development, including organic synthesis, catalysis, and the preparation of pharmaceutical intermediates, where the presence of water can be detrimental to reaction outcomes. This guide details two primary, effective methods for the preparation of anhydrous tin(II) chloride: chemical dehydration using acetic anhydride (B1165640) and a controlled two-stage thermal dehydration process.

Introduction

Tin(II) chloride, also known as stannous chloride, is a versatile reducing agent and Lewis acid used in a multitude of chemical transformations.[1][2][3] While the dihydrate form is stable and commercially available, many applications necessitate the use of the anhydrous salt to prevent hydrolysis and other water-induced side reactions.[1][2][3] Simple thermal dehydration in the presence of air is often incomplete and can lead to the formation of tin oxychloride impurities.[4] Therefore, more sophisticated methods are required to obtain pure, anhydrous tin(II) chloride.

This guide presents detailed experimental protocols, quantitative data, and a logical workflow for two proven methods of dehydration.

Dehydration Methodologies

Two principal methods for the preparation of anhydrous tin(II) chloride from the dihydrate are presented below:

-

Method 1: Chemical Dehydration with Acetic Anhydride. This is a rapid and highly effective method that utilizes the reaction of acetic anhydride with water to drive the dehydration process.[1][5][6]

-

Method 2: Two-Stage Thermal Dehydration. This method involves a carefully controlled heating process, initially under atmospheric pressure and subsequently under vacuum, to remove the water of crystallization.[7][8]

The following sections provide detailed experimental protocols for each method.

Experimental Protocol: Chemical Dehydration with Acetic Anhydride

This method is based on the instantaneous reaction between acetic anhydride and the water of hydration in this compound.

Materials and Equipment:

-

This compound (SnCl₂·2H₂O)

-

Acetic anhydride, freshly distilled

-

Anhydrous ether

-

400 ml beaker

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum desiccator

Procedure:

-

In a 400 ml beaker, place 102 grams (89.5 ml) of freshly distilled acetic anhydride.[5]

-

While stirring the acetic anhydride, gradually add 123 grams of pure this compound. The dehydration reaction is almost instantaneous.[5]

-

Continue stirring the mixture for approximately one hour to ensure the completion of the reaction.[5]

-

Filter the resulting anhydrous tin(II) chloride using a filtration apparatus.[5]

-

Wash the filtered solid with two 30 ml portions of anhydrous ether to remove any residual acetic acid.[5]

-

Dry the final product overnight in a vacuum desiccator to remove any remaining ether.[5]

-

Store the anhydrous tin(II) chloride in a tightly sealed container to prevent rehydration.

Experimental Protocol: Two-Stage Thermal Dehydration

This method, adapted from patent literature, provides a controlled thermal route to anhydrous tin(II) chloride, minimizing the risk of oxidation.[7][8]

Materials and Equipment:

-

This compound (SnCl₂·2H₂O)

-

Organic dispersant (e.g., H-3 type aluminate coupling agent, as specified in the patent)

-

Heating and concentration apparatus

-

Vacuum drying oven

Procedure:

Stage 1: Atmospheric Pressure Heating and Concentration

-

Place the this compound into a suitable reaction vessel.

-

Heat the mixture under normal atmospheric pressure, controlling the temperature to not exceed 130°C.[7][8] This initial stage is for concentrating the material.

Stage 2: Vacuum Drying

-

Transfer the concentrated material to a vacuum drying oven.

-

Dry the material at a temperature between 90°C and 110°C.[7][8]

-

Maintain a vacuum level below 0.075 MPa during the drying process.[7][8]

-

Continue drying until a constant weight is achieved, indicating the complete removal of water.

-

Cool the anhydrous tin(II) chloride under vacuum before transferring it to a tightly sealed container for storage.

Data Presentation

The quantitative data for the described experimental protocols are summarized in the tables below for easy reference and comparison.

Table 1: Quantitative Data for Chemical Dehydration with Acetic Anhydride

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Quantity |

| This compound | SnCl₂·2H₂O | 225.63 | 123 g |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 102 g (89.5 ml) |

| Anhydrous Ether | (C₂H₅)₂O | 74.12 | 2 x 30 ml (for washing) |

| Anhydrous Tin(II) Chloride | SnCl₂ | 189.60 | Theoretical Yield: ~103.5 g |

Table 2: Process Parameters for Two-Stage Thermal Dehydration

| Parameter | Stage 1: Atmospheric Heating | Stage 2: Vacuum Drying |

| Pressure | Normal Atmospheric Pressure | < 0.075 MPa |

| Temperature | < 130°C | 90 - 110°C |

| Additive | Organic Dispersant | - |

Visualization of Experimental Workflows

The logical progression of the two dehydration methods is illustrated in the following diagrams generated using Graphviz.

Caption: Workflow for the synthesis of anhydrous Tin(II) chloride.

Conclusion

The synthesis of anhydrous tin(II) chloride from its dihydrate can be reliably achieved through either chemical dehydration with acetic anhydride or a controlled two-stage thermal dehydration process. The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the successful preparation of this critical reagent. Proper handling and storage of the anhydrous product are essential to prevent rehydration and maintain its chemical integrity.

References

- 1. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Tin (II) Chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Tin(II)_chloride [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. chemical-supermarket.com - Stannous Chloride, 100 grams [chemical-supermarket.com]

- 7. CN101665267B - Preparation method of anhydrous stannous chloride - Google Patents [patents.google.com]

- 8. CN101665267A - Preparation method of anhydrous stannous chloride - Google Patents [patents.google.com]

Solubility of Tin(II) Chloride Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tin(II) chloride dihydrate (SnCl₂·2H₂O) in various organic solvents. This information is critical for professionals in research and development who utilize this versatile reagent in organic synthesis, catalysis, and the formulation of pharmaceutical compounds.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a key parameter for its effective use in various applications. The following table summarizes the available quantitative solubility data. It is important to note that the solubility can be influenced by factors such as temperature, the presence of impurities, and the water content of the solvent.

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Ethyl Alcohol | C₂H₅OH | 54.4 | 23 |

| Acetone | CH₃COCH₃ | 42.7 | 23 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 40 | 25 |

Qualitative Solubility Information

This compound exhibits varying degrees of solubility in other common organic solvents. This qualitative information can be valuable for initial solvent screening in experimental design.

-

Soluble in: Methanol, Ethanol, Acetone, Diethyl ether, Tetrahydrofuran (THF), Ethyl acetate, Glacial acetic acid, Pyridine.[1][2][3]

-

Insoluble in: Xylene, Petroleum naphtha.[3]

It is important to note that tin(II) chloride solutions can be susceptible to hydrolysis and oxidation. The presence of a small amount of hydrochloric acid can often improve solubility and stability in protic solvents by suppressing hydrolysis.

Experimental Protocol: Determination of Solubility by Gravimetric Method

This section provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the gravimetric method.

3.1. Materials and Equipment

-

This compound (SnCl₂·2H₂O), analytical grade

-

Organic solvent of interest, anhydrous grade

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed, dry glass weighing dishes

-

Drying oven

-

Desiccator

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.

3.2. Safety Precautions

-

This compound is corrosive and can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[5]

-

Always handle this compound in a well-ventilated area or a fume hood.[1][6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7]

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting any experimental work.[1][4][6]

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry glass weighing dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the mass of the weighing dish containing the filtered solution.

-

Place the weighing dish in a drying oven set to a temperature appropriate for the solvent's boiling point, ensuring it is below the decomposition temperature of this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate drying and prevent oxidation.

-

Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

-

Data Analysis:

-

After cooling the weighing dish to room temperature in a desiccator, record the final mass.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty weighing dish from the final mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the solution.

-

Express the solubility in grams of solute per 100 grams of solvent.

-

Visualization of a Key Application: The Stephen Reduction

Tin(II) chloride is a widely used reducing agent in organic synthesis. One notable application is the Stephen reduction, which converts a nitrile to an aldehyde. The following diagram illustrates the workflow of this reaction.

Caption: Workflow of the Stephen Reduction Reaction.

This in-depth guide provides essential information on the solubility of this compound in organic solvents, a detailed experimental protocol for its determination, and a visual representation of one of its key applications in organic synthesis. This knowledge is fundamental for researchers and professionals working with this important chemical reagent.

References

- 1. gelest.com [gelest.com]

- 2. noahchemicals.com [noahchemicals.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. Tin (II) Chloride Dihydrate SnCl2 For Organic Synthesis ( Stannous Chloride ) - 10g - SYNTHETIKA [synthetikaeu.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Lewis Acid Character of Stannous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous chloride dihydrate (SnCl₂·2H₂O), a versatile and cost-effective inorganic salt, exhibits significant Lewis acidic properties that have established it as a valuable catalyst and reagent in a multitude of organic transformations. This technical guide provides a comprehensive examination of the Lewis acid character of stannous chloride dihydrate, detailing its structural basis, catalytic applications, and the experimental methodologies used to characterize and employ its acidic nature. The content herein is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering insights into the practical application and theoretical underpinnings of this important chemical entity.

Introduction: The Basis of Lewis Acidity in Stannous Chloride Dihydrate

The Lewis definition of an acid describes a chemical species that can accept a pair of electrons. In stannous chloride (SnCl₂), the tin atom is in the +2 oxidation state and possesses a vacant p-orbital and accessible d-orbitals, rendering it electron-deficient and capable of acting as an electron pair acceptor.[1] The presence of two electronegative chlorine atoms further withdraws electron density from the tin center, enhancing its electrophilic character.[1]

In the dihydrate form, SnCl₂·2H₂O, the tin atom is coordinated with two water molecules in addition to the two chloride ions. This coordination does not completely saturate the electron-accepting capacity of the tin center, allowing it to still function as a weak Lewis acid.[2] It can form complexes with various Lewis bases, such as carbonyls, amines, and halides, thereby activating these functional groups towards nucleophilic attack or other transformations.

Quantitative Assessment of Lewis Acidity

It is generally considered a mild Lewis acid, which can be advantageous in reactions requiring gentle conditions and high selectivity. For instance, in certain perovskite material applications, the higher Lewis acidity of Sn²⁺ compared to Pb²⁺ leads to faster and less controllable crystallization.[3] Comparative studies on alkyl-tin chlorides in multicomponent reactions have also been conducted to understand the relative Lewis acidities.[4]

| Compound | Relative Lewis Acidity | Notes |

| Stannous Chloride (SnCl₂) | Mild | Possesses an electron-deficient tin center. |

| Stannic Chloride (SnCl₄) | Strong | Higher oxidation state and more electronegative chlorines increase Lewis acidity. |

| Aluminum Chloride (AlCl₃) | Very Strong | Commonly used as a benchmark for strong Lewis acidity in reactions like Friedel-Crafts.[5] |

| Boron Trifluoride (BF₃) | Strong | A widely used Lewis acid catalyst. |

Applications in Organic Synthesis: A Showcase of Lewis Acid Catalysis

The Lewis acidic nature of stannous chloride dihydrate is harnessed in a variety of important organic reactions. Its ability to activate substrates, often under mild conditions, makes it an attractive catalyst in complex molecule synthesis.

Carbonyl Group Activation

One of the most common applications of SnCl₂·2H₂O as a Lewis acid is the activation of carbonyl compounds. By coordinating to the carbonyl oxygen, the tin center withdraws electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This principle is fundamental to several carbon-carbon bond-forming reactions.

Figure 1. Activation of a carbonyl group by stannous chloride dihydrate.

Biginelli Reaction

Stannous chloride dihydrate has been effectively employed as a catalyst in the Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[6][7] In this reaction, SnCl₂·2H₂O acts as a Lewis acid to activate the aldehyde component, facilitating the initial condensation with urea.[8][9]

Figure 2. Proposed role of SnCl₂·2H₂O in the Biginelli reaction.

Allylation of Aldehydes

The allylation of aldehydes to form homoallylic alcohols is another reaction where stannous chloride plays a crucial role, often in conjunction with a palladium catalyst.[10] While SnCl₂ can act as a reducing agent in these reactions, its Lewis acidic character is also proposed to be important for activating the aldehyde towards the allylic nucleophile.[11]

Experimental Protocols

The following sections provide generalized experimental protocols for reactions where stannous chloride dihydrate can be utilized as a Lewis acid catalyst. Researchers should optimize these procedures for their specific substrates and desired outcomes.

General Procedure for a Stannous Chloride Dihydrate Catalyzed Aldol (B89426) Condensation

This protocol is adapted from general aldol condensation procedures.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), the ketone (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).

-

Catalyst Addition: Add stannous chloride dihydrate (0.1 mmol, 10 mol%) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

General Procedure for a Stannous Chloride Dihydrate Catalyzed Friedel-Crafts Acylation

This protocol is a conceptual adaptation of the Friedel-Crafts acylation.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the aromatic substrate (1.0 mmol) and a dry, non-polar solvent (e.g., dichloromethane, 10 mL).

-

Catalyst Suspension: Add stannous chloride dihydrate (1.2 mmol, 1.2 equivalents) to the solution and stir to form a suspension.

-

Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise via a syringe.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice and a small amount of dilute hydrochloric acid.[13] Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by distillation or column chromatography.[14]

Conclusion

Stannous chloride dihydrate is a readily available, inexpensive, and effective mild Lewis acid catalyst for a range of organic transformations. Its utility in promoting reactions such as the Biginelli condensation and carbonyl additions highlights its importance in synthetic chemistry. While more potent Lewis acids are available, the moderate reactivity of SnCl₂·2H₂O offers advantages in terms of selectivity and functional group tolerance. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in research and development, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates. Further quantitative studies, such as the determination of its Gutmann-Beckett acceptor number, would be beneficial for a more precise understanding and prediction of its catalytic behavior.

References

- 1. quora.com [quora.com]

- 2. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 3. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. amherst.edu [amherst.edu]

- 13. websites.umich.edu [websites.umich.edu]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

In-Depth Technical Guide: Material Safety Data Sheet for Tin(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Tin(II) chloride dihydrate (SnCl₂·2H₂O), also known as stannous chloride dihydrate. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, detailed procedural outlines, and visual safety workflows.

Chemical Identification and Properties

This compound is a white crystalline solid that is highly soluble in water and alcohols.[1] It is a strong reducing agent and is sensitive to moisture and air.[2][3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | SnCl₂·2H₂O | [4] |

| Molar Mass | 225.65 g/mol | [4] |

| Appearance | White crystalline solid/powder and chunks | [4][5] |

| Odor | Slight chlorine odor | [4] |

| Melting Point | 37.7 °C (decomposes) | [3] |

| Boiling Point | 623 °C (decomposes) | [6] |

| Density | 2.71 g/cm³ | [3] |

| Solubility in Water | 83.9 g/100 mL (0 °C) | [6] |

| pH | Acidic (in solution) | [1] |

Toxicological Information

This compound is harmful if swallowed and causes severe skin burns and eye damage.[4][7] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[5]

Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of this compound.

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 700 mg/kg | [5] |

| LD50 | Rat | Oral | 1200 mg/kg | [5] |

| LD50 | Rat | Oral | 2274.6 mg/kg | [5] |

| LC50 | Rat | Inhalation | Not Available | [4] |

| LD50 | Rabbit | Dermal | Not Available | [4] |

Experimental Protocols

While the specific experimental reports for the LD50 values cited above are not publicly available, the methodologies would have followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA). The following is a detailed, representative protocol for an acute oral toxicity study based on the OECD Test Guideline 423 (Acute Toxic Class Method).

Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance, classifying it into a hazard category based on mortality.

Test Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step (mortality or no mortality) determines the next step: either dosing at a lower or higher fixed dose level, or stopping the test.

Materials and Methods:

-

Test Substance: this compound.

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used.[7] Typically, females are used as they are generally slightly more sensitive. Animals are acclimatized to the laboratory conditions for at least 5 days before the test.

-

Housing and Feeding: Animals are housed in standard cages with appropriate temperature and humidity controls and a 12-hour light/dark cycle.[7] Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or a saline solution. The concentration is prepared such that the required dose can be administered in a volume that does not exceed 2 mL per 100 g of body weight for aqueous solutions.[7]

-

Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing (e.g., overnight for rats).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Initially, a group of three animals is dosed at the selected starting level.

-

The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days.

-

-

Observations:

-

Animals are observed frequently on the day of dosing and at least once daily thereafter for 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Individual animal weights are recorded shortly before the test substance is administered, weekly thereafter, and at death.

-

-

Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[4]

-

Data Analysis: The number of animals that die within a defined period after dosing at a particular dose level is used to classify the substance according to a predefined scheme.

Safety and Handling

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin contact.[5]

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator for dust and mist should be used.[5]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid creating dust. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5] It is deliquescent (absorbs moisture from the air) and should be protected from moisture.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure to this compound.

Spill Response

In the event of a spill, the following workflow should be followed to ensure safe cleanup and containment.

Fire Fighting Measures

This compound is a non-flammable solid.[4] In case of a fire in the surrounding area, use a fire extinguisher appropriate for the surrounding materials.[2] When heated to decomposition, it may emit toxic fumes.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases, sodium, potassium, and hydrogen peroxide.[4]

-

Hazardous Decomposition Products: When heated to decomposition, may emit toxic fumes, including tin oxides and hydrogen chloride.[5]

This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

Tin(II) Chloride Dihydrate: Physicochemical Properties

Tin(II) chloride dihydrate (SnCl₂·2H₂O), also known as stannous chloride dihydrate, is a white crystalline solid.[1] It is a crucial reagent in various chemical syntheses and analytical procedures. This technical guide provides key physicochemical data for researchers, scientists, and professionals in drug development.

Physicochemical Data

A summary of the key identifiers and properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 10025-69-1[1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | SnCl₂·2H₂O[1][2][3][4][5][6][8][9][10][11] |

| Molecular Weight | 225.65 g/mol [2][5][6][8][11] |

| Synonyms | Stannous chloride dihydrate[2][4][6], Tin dichloride dihydrate[12] |

| Appearance | White crystalline solid[1][13] |

| Melting Point | 37-38 °C[4][13] |

| Boiling Point | 652 °C[4][13] |

| Density | 2.71 g/cm³[1][13] |

| Solubility | Soluble in water, ethanol, and sodium hydroxide; very soluble in hydrochloric acid.[13] |

Experimental Protocols

Detailed experimental methodologies for determining the properties listed above can be found in standard analytical chemistry compendia such as the ACS Reagent Chemicals specifications and the United States Pharmacopeia (USP). These resources provide standardized protocols for assays, identification, and determination of impurities.

Logical Relationship Diagram

The following diagram illustrates the relationship between the different identifiers and properties of this compound.

Caption: Chemical Identity of this compound.

References

- 1. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 2. This compound - Stannous chloride dihydrate, this compound [sigmaaldrich.com]

- 3. CAS RN 10025-69-1 | Fisher Scientific [fishersci.com]

- 4. This compound ACS reagent, 98 Stannous chloride dihydrate [sigmaaldrich.com]

- 5. Stannous Chloride, dihydrate | Stannous chloride dihydrate | SnCl2 · 2H2O - Ereztech [ereztech.com]

- 6. 二水氯化亚锡(II) - 二水氯化亚锡(II), 二水合氯化亚锡(II) [sigmaaldrich.com]

- 7. noahchemicals.com [noahchemicals.com]

- 8. 10025-69-1・this compound, 99.9%・201-09872[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. strem.com [strem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tin dichloride dihydrate | Cl2H2OSn | CID 43835034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Hydrolysis of Tin(II) Chloride Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of tin(II) chloride dihydrate (SnCl₂·2H₂O) in aqueous solutions. Tin(II) chloride is a versatile reagent with applications in various fields, including its use as a reducing agent in pharmaceutical manufacturing and as a component in radiopharmaceutical kits. However, its utility in aqueous media is often complicated by hydrolysis, which can lead to the formation of insoluble precipitates and a decrease in the concentration of the active Sn(II) species. A thorough understanding of the hydrolysis process is therefore critical for optimizing reaction conditions, ensuring product quality, and developing stable formulations.

The Chemistry of this compound Hydrolysis

This compound is a white crystalline solid that is readily soluble in water.[1][2] However, upon dissolution, the Sn²⁺ ion, a Lewis acid, reacts with water molecules in a process known as hydrolysis. This reaction leads to the formation of various hydroxo complexes and, ultimately, insoluble basic salts.[1][3]

The primary hydrolysis reaction is a reversible equilibrium:

SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq) [1][3]

The formation of the white precipitate, tin(II) hydroxychloride (Sn(OH)Cl), is a key indicator of hydrolysis.[3] The production of hydrochloric acid during this process leads to a decrease in the pH of the solution.

Several factors influence the extent of hydrolysis:

-

Concentration: More dilute solutions of tin(II) chloride are more prone to hydrolysis.[1]

-

Temperature: The hydrolysis reaction is more favorable at higher temperatures.[1][2]

-

pH: The equilibrium of the hydrolysis reaction is highly dependent on the pH of the solution.

In addition to hydrolysis, aqueous solutions of tin(II) chloride are also susceptible to oxidation by atmospheric oxygen, particularly in neutral or alkaline conditions. This reaction yields tin(IV) species, further complicating the solution chemistry:

6 SnCl₂(aq) + O₂(g) + 2 H₂O(l) → 2 SnCl₄(aq) + 4 Sn(OH)Cl(s) [1][2]

To prevent both hydrolysis and oxidation, tin(II) chloride solutions are typically prepared in the presence of excess hydrochloric acid and may be stored over metallic tin.[1] The excess acid shifts the hydrolysis equilibrium to the left, favoring the soluble SnCl₂ species, while the metallic tin acts as a reducing agent to prevent the oxidation of Sn(II) to Sn(IV).

Quantitative Data on Hydrolysis and Solubility

The following tables summarize key quantitative data related to the solubility and hydrolysis of tin(II) chloride.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 83.9[1] |

| 20 | 90[4] |

| 103 | 118[4] |

Table 2: Equilibrium Constants for Tin(II) Hydrolysis Reactions

| Reaction | Equilibrium Constant (log K) |

| Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺ | -3.9 |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | -9.1 |

| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -6.5 |

| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -10.7 |

Note: These values are approximate and can vary with ionic strength and temperature.

Experimental Protocols for Studying Hydrolysis

This section provides detailed methodologies for key experiments used to investigate the hydrolysis of this compound.

Preparation of a Standard Tin(II) Chloride Solution

Objective: To prepare a stable, stock solution of tin(II) chloride with minimal initial hydrolysis.

Materials:

-

This compound (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Metallic tin granules

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh the desired amount of SnCl₂·2H₂O.

-

In a fume hood, add a small volume of concentrated HCl to a volumetric flask.

-

Carefully dissolve the weighed SnCl₂·2H₂O in the concentrated HCl. The use of acid is crucial to prevent immediate hydrolysis.

-

Once dissolved, dilute the solution to the final volume with deionized water.

-

Add a few granules of metallic tin to the solution to prevent oxidation of Sn(II) to Sn(IV).[1]

-

Stopper the flask and store it in a cool, dark place.

Potentiometric Titration to Monitor Hydrolysis

Objective: To quantify the extent of hydrolysis by titrating the acidic products of the reaction with a standard base.

Materials:

-

Prepared tin(II) chloride solution

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the tin(II) chloride solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) at a time.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until a significant and stable increase in pH is observed, indicating the equivalence point has been passed.

-

Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point(s) can be determined from the inflection point(s) of the curve, which correspond to the neutralization of the acidic species generated during hydrolysis.

Spectrophotometric Analysis of Turbidity

Objective: To monitor the formation of insoluble hydrolysis products by measuring the turbidity of the solution.

Materials:

-

Tin(II) chloride solutions prepared under different conditions (e.g., varying pH, temperature, or concentration)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Set the spectrophotometer to a wavelength in the visible range (e.g., 500-600 nm) where the hydrolysis products will scatter light but the soluble tin species will not absorb.

-

Use deionized water or a clear, acidified tin(II) chloride solution as a blank to zero the absorbance.

-

Measure the absorbance (or turbidity) of the tin(II) chloride solutions prepared under different experimental conditions. An increase in absorbance indicates an increase in the formation of insoluble hydrolysis products.

-

To study the kinetics of hydrolysis, the absorbance can be measured at regular time intervals after the preparation of the solution.

Characterization of Hydrolysis Products by X-ray Diffraction (XRD)

Objective: To identify the crystalline structure of the insoluble products formed during hydrolysis.

Materials:

-

Precipitated hydrolysis product, isolated by filtration and dried

-

Powder X-ray diffractometer

-

Sample holder

Procedure:

-

Isolate the precipitate from a hydrolyzed tin(II) chloride solution by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities and then with a suitable solvent (e.g., ethanol) to facilitate drying.

-

Dry the precipitate thoroughly, for example, in a desiccator or a low-temperature oven.

-

Grind the dried precipitate into a fine powder using a mortar and pestle.

-

Mount the powdered sample onto the sample holder of the X-ray diffractometer.

-

Collect the XRD pattern over a suitable range of 2θ angles.

-

Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present in the sample, such as Sn(OH)Cl or various tin oxides.[5]

Visualizing the Hydrolysis Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of this compound and a typical experimental workflow for its study.

Caption: The hydrolysis and oxidation pathway of this compound in an aqueous solution.

Caption: A typical experimental workflow for studying the hydrolysis of this compound.

References

The Decisive Role of Hydration Water in the Reactivity of Tin(II) Chloride Dihydrate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) chloride, or stannous chloride, is a versatile inorganic compound widely employed as a potent reducing agent and Lewis acid catalyst in numerous chemical transformations. It exists most commonly as a stable dihydrate, SnCl₂·2H₂O.[1][2][3] The two molecules of water in its crystal lattice are not mere passengers; they are critical actors that profoundly influence the compound's stability, solubility, and chemical reactivity. Understanding the precise role of this hydration water is paramount for optimizing reaction conditions, ensuring reproducibility, and developing novel applications, particularly in the pharmaceutical industry. This guide provides an in-depth analysis of how the water of hydration governs the reaction pathways of tin(II) chloride dihydrate.

Section 1: The Dual Nature of Hydration Water: Stabilizer and Reactant

The water molecules in SnCl₂·2H₂O play a dual role. Structurally, they act as ligands, coordinating to the tin(II) center. The crystal structure of the dihydrate features a three-coordinate tin atom, with one water molecule directly bonded to the tin and a second water molecule hydrogen-bonded to the first.[3] This coordination stabilizes the tin(II) ion, making the dihydrate form significantly more stable and easier to handle in the presence of atmospheric oxygen compared to its highly reactive anhydrous counterpart.

Functionally, these water molecules facilitate the dissolution of the salt in aqueous media, making the Sn²⁺ ions available for chemical reactions. However, this very solubility introduces the compound's most characteristic reactivity: a susceptibility to hydrolysis, where the water molecule transitions from a stabilizing ligand to a direct reactant.

Section 2: Impact on Core Chemical Reactions

The presence of hydration water directly initiates or mediates the primary reactions of tin(II) chloride in solution: hydrolysis and oxidation.

When SnCl₂·2H₂O is dissolved in neutral water, it readily undergoes hydrolysis. The coordinated water molecule facilitates the formation of an insoluble basic salt, tin(II) hydroxychloride (Sn(OH)Cl), which often appears as a white precipitate.[1][2][3][4] This reaction removes the active Sn(II) species from the solution, hindering its intended function.

The equilibrium for this process is: SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq)[1][2][3]

To ensure a clear, reactive solution of Sn(II) ions, this equilibrium must be shifted to the left. This is achieved by preparing solutions in dilute hydrochloric acid, which, by Le Châtelier's principle, suppresses the formation of the insoluble hydroxychloride.[1][2][3]

Aqueous solutions of tin(II) chloride are also unstable towards oxidation by atmospheric oxygen.[1][2][3] The reaction is facilitated by the presence of water and results in the formation of tin(IV) species, further depleting the active Sn(II) content.

The overall reaction is: 6 SnCl₂(aq) + O₂(g) + 2 H₂O(l) → 2 SnCl₄(aq) + 4 Sn(OH)Cl(s)[1][2][3]

This degradation pathway underscores the need to prepare SnCl₂ solutions freshly or to stabilize them by storing the solution over lumps of metallic tin. The tin metal acts as a sacrificial reductant, converting any Sn(IV) formed back to Sn(II).[1][2][3]

Section 3: Quantitative Data Summary

The physical properties of tin(II) chloride are significantly altered by the presence of the two water molecules of hydration. The following table summarizes key quantitative differences between the anhydrous and dihydrate forms.

| Property | Anhydrous Tin(II) Chloride (SnCl₂) | This compound (SnCl₂·2H₂O) | Reference(s) |

| Molar Mass | 189.60 g/mol | 225.63 g/mol | [1][3][5] |

| Appearance | White crystalline solid | White crystalline solid | [1][6][7] |

| Density | 3.95 g/cm³ | 2.71 g/cm³ | [1][3][5][8] |

| Melting Point | 247 °C (520 K) | 37.7 °C (311 K) (decomposes) | [1][9] |

| Solubility in Water | 83.9 g/100 mL (0 °C), hydrolyzes | Soluble, but hydrolyzes in dilute solutions | [1][3][5] |

Section 4: Experimental Protocols

Control over the water of hydration and its subsequent reactivity is critical in experimental design.

This protocol is designed to create a clear, stable solution of Sn(II) for use as a reducing agent, actively preventing both hydrolysis and oxidation.

-

Materials: this compound (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl, ~12 M), deionized water, granulated tin metal.

-

Procedure: a. In a fume hood, weigh 11.28 g of SnCl₂·2H₂O into a 100 mL beaker. b. Add 10 mL of concentrated HCl and stir until the solid is completely dissolved. The initial dissolution in strong acid is crucial to prevent hydrolysis.[1][2][3] c. Slowly transfer the acidic solution to a 100 mL volumetric flask. d. Dilute to the 100 mL mark with deionized water. e. For long-term storage, add a few lumps of granulated tin metal to the solution to prevent oxidation.[1][2][3] f. Stopper the flask and store in a cool, dark place.

This protocol outlines the use of SnCl₂·2H₂O in a common organic transformation, where it serves as the primary reductant.

-

Materials: Aromatic nitro compound, this compound, ethanol (B145695), concentrated HCl, sodium hydroxide (B78521) (NaOH) solution, ethyl acetate.

-

Procedure: a. Dissolve the aromatic nitro compound (1 equivalent) in ethanol in a round-bottom flask. b. Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.[7] c. Add concentrated HCl and equip the flask with a reflux condenser. d. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to precipitate tin salts (as tin hydroxides). f. Extract the resulting aniline (B41778) product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Section 5: Application in Drug Development: Radiopharmaceutical Kits

A critical application of SnCl₂·2H₂O in medicine is its role as a reducing agent in "cold kits" for the preparation of Technetium-99m (⁹⁹ᵐTc) radiopharmaceuticals.[10] These kits contain a chelating agent (ligand) and a reducing agent, which are lyophilized for stability. SnCl₂·2H₂O is the reductant of choice due to its efficacy and compatibility.

The process is as follows:

-

A solution of sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄), containing Tc in the +7 oxidation state, is eluted from a generator.

-

This solution is added to the cold kit vial.

-

The SnCl₂·2H₂O in the kit dissolves and the Sn(II) ions reduce the pertechnetate (Tc(VII)) to a lower, more reactive oxidation state (e.g., +3, +4, or +5).[10]

-

This reduced ⁹⁹ᵐTc is then immediately captured by the chelating agent to form a stable, injectable radiopharmaceutical used for diagnostic imaging of various organs.[10]

The water of hydration ensures the rapid dissolution and availability of Sn(II) ions upon reconstitution of the kit, enabling the critical reduction step to proceed efficiently.

Conclusion

The waters of hydration in this compound are integral to its chemical identity. They serve to stabilize the Sn(II) ion while simultaneously providing the medium and the co-reactant for its most significant side reactions: hydrolysis and oxidation. For researchers and drug development professionals, controlling the behavior of this hydration water through careful manipulation of reaction conditions—primarily pH—is the key to harnessing the powerful reducing capabilities of this essential reagent. A thorough understanding of these principles is not merely academic; it is a prerequisite for achieving reliable, reproducible results in synthesis, analysis, and clinical applications.

References

- 1. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Tin(II) chloride [rachel.education.gov.ck]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Tin(II)_chloride [chemeurope.com]

- 6. Tin(II) Chloride: Properties, Uses, and Applications [ceramic-glazes.com]

- 7. This compound [commonorganicchemistry.com]

- 8. carlroth.com [carlroth.com]

- 9. noahchemicals.com [noahchemicals.com]

- 10. Sn(II) in radiopharmaceuticals | Metrohm [metrohm.com]

Tin(II) Chloride Dihydrate: A Versatile Precursor for the Synthesis of Organotin Compounds in Drug Development

A Technical Guide for Researchers and Scientists

Abstract

This technical guide provides an in-depth overview of the utilization of tin(II) chloride dihydrate (SnCl₂·2H₂O) as a readily available and versatile precursor for the synthesis of a diverse range of organotin compounds. With applications spanning catalysis, polymer stabilization, and notably, medicinal chemistry, the controlled synthesis of organotin derivatives is of significant interest to the scientific community. This document outlines key synthetic methodologies, including oxidative addition and Barbier-type reactions, originating from tin(II) chloride. Detailed experimental protocols for the preparation of representative organotin compounds are provided, alongside tabulated quantitative data for yields and spectroscopic characterization. Furthermore, this guide presents visualizations of key synthetic pathways and a general workflow for the toxicological assessment of newly synthesized compounds, a critical consideration for their potential application in drug development.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history of applications in various industrial and scientific fields. In recent years, their potential as therapeutic agents, particularly as anticancer drugs, has garnered increasing attention.[1][2] The biological activity of organotin compounds is intrinsically linked to the number and nature of the organic substituents attached to the tin center.[3] Therefore, the development of efficient and selective synthetic routes to access a wide array of organotin structures is paramount for advancing their study in medicinal chemistry.

This compound emerges as a convenient and cost-effective starting material for the synthesis of organotin(IV) compounds. Its ability to undergo oxidative addition with organic halides provides a direct pathway to organotin halides, which serve as crucial intermediates for further functionalization.[4] This guide will focus on the practical aspects of utilizing this compound as a precursor for researchers and professionals in the field of drug development.

Synthetic Methodologies

The primary routes for the synthesis of organotin compounds from tin(II) chloride involve the oxidation of Sn(II) to Sn(IV) with the concurrent formation of tin-carbon bonds.

Oxidative Addition of Organic Halides

The direct reaction of an organic halide (RX) with tin(II) chloride results in the oxidative addition to form an organotin trihalide (RSnX₃). This reaction is a fundamental step in organotin chemistry and provides a gateway to a variety of mono-organotin compounds.[4] The general reaction is as follows:

SnCl₂ + RX → RSnCl₂X

The reactivity of the organic halide is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The reaction can be influenced by catalysts and reaction conditions.

Barbier-Type Reactions

The Barbier reaction is a one-pot synthesis that involves the reaction of an organic halide with a carbonyl compound in the presence of a metal, such as tin.[5][6] When using tin(II) chloride, it is believed to be reduced in situ to metallic tin, which then reacts with the organic halide to form an organotin intermediate that subsequently adds to the carbonyl group.[5][7] This method is particularly useful for the formation of carbon-carbon bonds and the synthesis of homoallylic alcohols.[8]

The general scheme for a Barbier-type allylation is:

R'CHO + CH₂=CHCH₂Br + SnCl₂ → R'CH(OH)CH₂CH=CH₂

Experimental Protocols

The following protocols are representative examples of the synthesis of organotin compounds using this compound as a precursor.

Synthesis of Diphenyltin (B89523) Dichloride (Ph₂SnCl₂) via a Grignard Reagent

While not a direct reaction with SnCl₂·2H₂O, this multi-step protocol illustrates a common pathway where SnCl₂ is first converted to SnCl₄, which then reacts with a Grignard reagent.

Step 1: Oxidation of Tin(II) Chloride to Tin(IV) Chloride

-

Materials: this compound (SnCl₂·2H₂O), Hydrochloric acid (conc.), Chlorine gas.

-

Procedure: A solution of this compound in concentrated hydrochloric acid is treated with a stream of chlorine gas until the solution turns yellow, indicating the formation of SnCl₄. The solution is then carefully concentrated to yield anhydrous tin(IV) chloride.

Step 2: Preparation of Phenylmagnesium Bromide

-

Materials: Magnesium turnings, Bromobenzene (B47551), Anhydrous diethyl ether.

-

Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

Step 3: Reaction of Tin(IV) Chloride with Phenylmagnesium Bromide

-

Materials: Tin(IV) chloride (SnCl₄), Phenylmagnesium bromide solution, Anhydrous toluene (B28343).

-

Procedure: A solution of tin(IV) chloride in anhydrous toluene is cooled in an ice bath. The prepared phenylmagnesium bromide solution is added dropwise with vigorous stirring. The reaction mixture is then refluxed for 2 hours. After cooling, the mixture is hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diphenyltin dichloride, which can be purified by recrystallization.

Barbier-Type Allylation of Benzaldehyde (B42025)

-

Materials: this compound (SnCl₂·2H₂O), Benzaldehyde, Allyl bromide, N,N-Dimethylformamide (DMF), Copper(I) iodide (CuI).

-

Procedure: To a stirred solution of benzaldehyde (1.0 mmol) and allyl bromide (1.1 mmol) in DMF (5 mL) at room temperature, this compound (2.0 mmol) and copper(I) iodide (10 mol%) are added.[7] The reaction mixture is stirred for 3 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-phenyl-3-buten-1-ol, is purified by column chromatography.

Quantitative Data

The following tables summarize typical yields and key spectroscopic data for representative organotin compounds synthesized from tin(II) chloride precursors.

Table 1: Synthesis of Organotin Halides

| Product | Starting Materials | Reaction Type | Yield (%) | ¹¹⁹Sn NMR (δ, ppm) | Reference |

| n-Octyltin tribromide | n-Octyl bromide, SnBr₂ | Oxidative Addition | 85 | - | [4] |

| n-Butyltin tribromide | n-Butyl bromide, SnBr₂ | Oxidative Addition | 85 | - | [4] |

| Allyltin trichloride | Allyl chloride, SnCl₂ | Oxidative Addition (Pd catalyzed) | 83 | - | [9] |

| Diphenyltin dichloride | SnCl₄, PhMgBr | Grignard Reaction | ~70-80 | -28 | [10] |

Table 2: Barbier-Type Allylation of Aldehydes

| Aldehyde | Product | Catalyst | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | CuI | 86 | [7] |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | CuI | 88 | [7] |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-3-buten-1-ol | CuI | 82 | [7] |

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: General synthetic routes from this compound.

Catalytic Cycle: The Stille Coupling

Organotin compounds are crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is a powerful tool for C-C bond formation.

Caption: Catalytic cycle of the Stille cross-coupling reaction.[11][12]

Experimental Workflow: Toxicity Screening

Given the known toxicity of many organotin compounds, a thorough toxicological evaluation is a mandatory step in their development as therapeutic agents.

Caption: A general workflow for the toxicity screening of organotin compounds.[13]

Safety and Handling

Organotin compounds exhibit a range of toxicities, with the nature and number of organic groups significantly influencing their biological effects.[3] Triorganotin compounds are generally more toxic than di- and mono-organotin derivatives. It is imperative that all handling of organotin compounds be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Researchers should consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion

This compound serves as an accessible and versatile starting material for the synthesis of a wide variety of organotin compounds. Through methodologies such as oxidative addition and Barbier-type reactions, researchers can access a diverse chemical space of organotin derivatives. The provided experimental protocols and quantitative data offer a practical starting point for the synthesis and characterization of these compounds. The inherent toxicity of organotin compounds necessitates a rigorous toxicological evaluation, as outlined in the suggested workflow, which is a critical consideration for their potential application in drug discovery and development. Careful and informed synthetic design, coupled with thorough biological evaluation, will be key to unlocking the therapeutic potential of this important class of organometallic compounds.

References

- 1. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies [mdpi.com]

- 2. Synthesis and anti-tumor activities of three newly designed organotin(IV) carboxylates complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchtrends.net [researchtrends.net]

- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. SnCl2·2H2O-mediated Barbier-type allylation: A comparative evaluation of the catalytic performance of CuI and Pd(OAc)2 [comptes-rendus.academie-sciences.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]